molecular formula C12H15FN2O2 B2432983 (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034307-64-5

(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No. B2432983
M. Wt: 238.262
InChI Key: WOEVAKRKHFEOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone, also known as EPM, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, mood regulation, and immune function. EPM has been extensively studied for its potential therapeutic applications in treating various diseases, including pain, inflammation, anxiety, and depression.

Scientific Research Applications

Cholesterol Absorption Inhibition

A study by Rosenblum et al. (1998) details the discovery of a compound, closely related to the structure of (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone, as a potent inhibitor of intestinal cholesterol absorption. This compound, SCH 58235, was specifically designed to enhance activity and block sites of potential detrimental metabolic oxidation, showing remarkable efficacy in reducing liver cholesteryl esters in cholesterol-fed hamsters (Rosenblum et al., 1998).

Ligand Exchange Reactions

Klausmeyer et al. (2003) explored the ligand exchange reactions of a complex involving an azetidinone structure. This research provides insights into the reactivity and potential applications of azetidinone derivatives in chemical synthesis, which may extend to the molecule (Klausmeyer et al., 2003).

Synthesis of β-Lactam Antibiotics

Woulfe and Miller (1985) describe the synthesis of azetidinyl oxy acetic acids, which are precursors in the development of a new class of heteroatom-activated β-lactam antibiotics. This study highlights the utility of azetidinone derivatives in antibiotic synthesis, which might be relevant for the chemical structure of interest (Woulfe & Miller, 1985).

Alpha v Beta 3 Antagonists for Osteoporosis

Hutchinson et al. (2003) identified a compound with an azetidinone moiety, similar to the target molecule, as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound exhibited significant potential for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

properties

IUPAC Name

(6-ethoxypyridin-3-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-2-17-11-4-3-10(6-14-11)12(16)15-7-9(5-13)8-15/h3-4,6,9H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEVAKRKHFEOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone

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